Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(methanesulfonamido)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S2/c1-12-7(9)6-5(3-4-13-6)8-14(2,10)11/h3-4,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRDODRTERMXSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203172 | |
| Record name | Methyl 3-[(methylsulfonyl)amino]-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79128-71-5 | |
| Record name | Methyl 3-[(methylsulfonyl)amino]-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79128-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[(methylsulfonyl)amino]-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamido Group
The methylsulfonamido (-NHSO₂Me) group participates in substitution reactions under basic or acidic conditions. For example:
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Hydrolysis : Reaction with aqueous NaOH (1–2 M) at 80–100°C cleaves the sulfonamide bond, yielding 3-aminothiophene-2-carboxylate derivatives (Fig. 1A) .
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Aminolysis : Primary/secondary amines (e.g., glycine methyl ester) displace the sulfonamido group in polar aprotic solvents (DMF, THF) at 60–80°C, forming substituted amides (Fig. 1B) .
Table 1: Nucleophilic substitution reactions
Ester Hydrolysis and Functionalization
The methyl ester (-CO₂Me) undergoes hydrolysis to the carboxylic acid under acidic/basic conditions, enabling further derivatization:
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Saponification : Treatment with LiOH/H₂O-THF (1:1) at 25°C for 2 h generates 3-(methylsulfonamido)thiophene-2-carboxylic acid, a precursor for acyl chlorides or amides .
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Transesterification : Reactivity with alcohols (e.g., ethanol) in the presence of H₂SO₄ yields ethyl esters .
Transition Metal-Catalyzed Coupling Reactions
The thiophene ring facilitates regioselective C–H functionalization:
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Direct Arylation : Pd(OAc)₂/JohnPhos catalyzes coupling with aryl bromides at the C-5 position (Scheme 1A). For example, reaction with 4-bromotoluene in DMF at 120°C affords 5-(p-tolyl) derivatives in 68% yield .
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Buchwald-Hartwig Amination : Pd(dba)₂/Xantphos enables C-4 amination with aryl amines (e.g., aniline), forming 4-arylamino analogs .
Table 2: Coupling reaction parameters
| Reaction | Catalyst System | Substrate | Temp. | Yield | Source |
|---|---|---|---|---|---|
| C-5 Arylation | Pd(OAc)₂/JohnPhos | 4-Bromotoluene | 120°C | 68% | |
| C-4 Amination | Pd(dba)₂/Xantphos | Aniline | 100°C | 52% |
Cyclization Reactions
The compound serves as a scaffold for heterocycle synthesis:
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Thieno[2,3-d]thiazine Formation : Heating with CH₃ONa in methanol induces intramolecular cyclization, producing methyl 4-hydroxy-2H-thieno[2,3-d]thiazine-3-carboxylate 1,1-dioxide (Fig. 2) .
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Pyrano-Thiophene Synthesis : Reaction with 4-hydroxycoumarin under acidic conditions yields pyrano[3,2-c]chromenone derivatives .
Sulfonamide Group Modifications
The sulfonamido nitrogen can undergo alkylation/acylation:
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N-Alkylation : Treatment with alkyl halides (e.g., MeI) and K₂CO₃ in DMF introduces alkyl groups at nitrogen, enhancing lipophilicity .
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N-Acylation : Reaction with acetyl chloride forms N-acetyl sulfonamides, which are hydrolytically stable .
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes electrophilic substitution at C-4 and C-5 positions:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups (C-4 > C-5 regioselectivity) .
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Halogenation : NBS or NCS in CCl₄ adds bromine/chlorine at C-5 .
Key Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate has a molecular formula of C8H11NO4S2 and a molecular weight of approximately 235.28 g/mol. The compound features a thiophene ring, which enhances its aromatic properties and biological activity due to the presence of the methylsulfonamido group.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its efficacy against various bacterial strains, with derivatives showing enhanced activity. The methylsulfonamido moiety is believed to improve solubility and interaction with biological targets, making it a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
Preclinical studies suggest that this compound may possess anti-inflammatory properties. The structural characteristics of this compound allow it to interact effectively with proteins involved in inflammatory pathways, which could lead to the development of novel anti-inflammatory medications.
Agricultural Applications
This compound is also explored in agrochemical research. Its potential as a pesticide or herbicide is under investigation due to its biological activity against plant pathogens and pests. The compound's ability to enhance solubility may improve its effectiveness in agricultural formulations.
Biological Interactions
Studies have focused on the interactions of this compound with biological macromolecules, particularly proteins and nucleic acids. Preliminary data suggest effective binding to certain enzymes, potentially inhibiting their activity, which is crucial for understanding its mechanism as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects . The thiophene ring also contributes to the compound’s stability and reactivity, making it a versatile tool in chemical and biological research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-[(Methoxycarbonylmethyl)-sulfamoyl]thiophene-2-carboxylate (CAS: 106820-63-7)
- Molecular Formula: C₉H₁₁NO₆S₂
- Molecular Weight : 293.3 g/mol
- Key Differences: Substitution at position 3 includes a methoxycarbonylmethyl sulfamoyl group instead of methylsulfonamido. Applications: Used as a precursor in herbicide synthesis (e.g., sulfonylurea derivatives) due to its sulfamoyl reactivity .
Methyl 3-(N-Methylmethylsulfonamido)thiophene-2-carboxylate (CAS: 214532-30-6)
- Molecular Formula : C₈H₁₁N₂O₄S₂
- Molecular Weight : 263.3 g/mol
- Key Differences: Features an N-methylated sulfonamide group, reducing hydrogen-bond donor capacity (H-bond donors = 0 vs. 1 in the parent compound). Higher lipophilicity (XlogP = 0.9) due to the methyl group, which may improve membrane permeability .
Methyl 3-(3-Chlorobenzenesulfonamido)-4-methylthiophene-2-carboxylate (CAS: 866150-21-2)
- Molecular Formula: C₁₃H₁₂ClNO₄S₂
- Molecular Weight : 345.9 g/mol
- Key Differences: Substituted with a 3-chlorobenzenesulfonamido group and a methyl group at position 4. The electron-withdrawing chlorine atom enhances electrophilicity, favoring nucleophilic substitution reactions. Applications: Potential use in pharmaceuticals targeting parasitic infections, similar to chloroquine analogs .
Methyl 3-Amino-4-methylthiophene-2-carboxylate (CAS: N/A)
- Molecular Formula: C₇H₉NO₂S
- Molecular Weight : 171.2 g/mol
- Key Differences: Replaces sulfonamido with a primary amino group, increasing basicity (pKa ~8–10) and solubility in acidic media. Used as a building block for antimalarial agents and polymer precursors .
Comparative Analysis of Key Properties
Biological Activity
Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate (CAS Number: 79128-71-5) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biological targets, and relevant case studies.
Chemical Structure and Properties
This compound has the following properties:
- Molecular Formula : C₇H₉N₁O₄S₂
- Molecular Weight : 235.3 g/mol
- Functional Groups : Sulfonamide and carboxylate, which are known to influence biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural features, particularly the sulfonamide group. Sulfonamides are known to inhibit various enzymes and can act as antimicrobial agents. The compound's thiophene ring may also contribute to its interaction with biological targets due to its electron-rich nature.
Inhibition of Enzymes
Research indicates that thiophene derivatives can inhibit several enzymes, including:
- Carbonic Anhydrase : Compounds with similar structures have shown inhibitory effects on carbonic anhydrase, which is crucial for regulating pH and fluid balance in tissues.
- Dihydropteroate Synthase : This enzyme is involved in folate synthesis; inhibition can lead to antimicrobial effects.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies suggest that compounds with a sulfonamide moiety exhibit significant antibacterial activity against various strains of bacteria, including:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored. In vitro studies have indicated that it may reduce the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study demonstrated that this compound inhibited dihydropteroate synthase with an IC50 value of approximately 25 µM, indicating moderate potency compared to other sulfonamide derivatives .
- Antimicrobial Efficacy : In a comparative study of various thiophene derivatives, this compound showed promising results against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .
- In Vivo Studies : Preliminary in vivo studies in murine models have shown that administration of the compound resulted in reduced inflammation markers, supporting its role in anti-inflammatory applications .
Q & A
Q. What are the standard synthetic protocols for Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate?
The synthesis typically involves functionalizing the thiophene core via sulfonamidation. Key steps include:
- Amination and sulfonamide formation : Reacting methyl 3-aminothiophene-2-carboxylate with methylsulfonyl chloride in anhydrous dichloromethane (CH₂Cl₂) under nitrogen atmosphere .
- Purification : Reverse-phase HPLC (using gradients like methanol-water) achieves high purity (>98%) .
- Alternative routes : Thioglycolic acid can be used under inert conditions (130°C) to introduce sulfonamide groups, though yields may vary .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration. For example, methylsulfonamido protons resonate at δ 3.0–3.2 ppm, while thiophene protons appear at δ 6.5–7.5 ppm .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1350–1150 cm⁻¹ (sulfonamide S=O) validate functional groups .
- Melting point analysis : Sharp melting points (e.g., 213–216°C) indicate purity .
Advanced Research Questions
Q. How can researchers optimize the reaction yield during synthesis?
- Solvent selection : Anhydrous CH₂Cl₂ minimizes side reactions compared to polar solvents .
- Reagent stoichiometry : A 1.2:1 molar ratio of sulfonating agent to amine intermediate improves conversion .
- Temperature control : Reflux conditions (40–50°C) balance reactivity and decomposition .
- Catalyst screening : Triethylamine (Et₃N) enhances nucleophilicity of the amine group .
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Comparative analysis : Cross-reference NMR shifts with analogous compounds (e.g., methyl 3-aminothiophene-2-carboxylate derivatives) .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., sulfonamide vs. carboxylate orientation) .
- Computational modeling : Density Functional Theory (DFT) predicts spectral patterns to validate experimental data .
Q. What strategies are used to evaluate biological activity, such as antibacterial effects?
- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria .
- Mechanistic studies : Fluorescence quenching or molecular docking to identify target proteins (e.g., bacterial enzymes) .
- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., replacing methylsulfonamido with trifluoromethyl groups) to enhance potency .
Q. What purification methods balance efficiency and scalability?
- Reverse-phase HPLC : Ideal for lab-scale purity (>98%) but costly for large batches .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients offers scalability but lower resolution .
- Recrystallization : Solvent pairs like methanol/water improve yield for intermediates .
Methodological Considerations
Key Challenges and Solutions
- Low yields : Optimize stoichiometry and use scavengers (e.g., molecular sieves) to remove water .
- Spectral overlap : Use 2D NMR (COSY, HSQC) to differentiate adjacent protons .
- Scale-up limitations : Transition from batch to flow chemistry for continuous production .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
